1-[(6-Chloroimidazo[1,2-a]pyridin-3-yl)methyl]-4-phenyl-4-piperidinecarbonitrile
Description
1-[(6-Chloroimidazo[1,2-a]pyridin-3-yl)methyl]-4-phenyl-4-piperidinecarbonitrile is a heterocyclic organic compound characterized by a piperidine core substituted at the 4-position with a phenyl group and a carbonitrile moiety. The imidazo[1,2-a]pyridine ring system, substituted with a chlorine atom at the 6-position, is linked to the piperidine nitrogen via a methylene bridge. This structural complexity confers unique physicochemical properties, including moderate lipophilicity (predicted LogP ≈ 3.2) and a molecular weight of ~356.9 g/mol. The compound’s imidazo[1,2-a]pyridine scaffold is frequently associated with bioactivity in medicinal chemistry, particularly in kinase inhibition and CNS-targeted therapies .
Properties
IUPAC Name |
1-[(6-chloroimidazo[1,2-a]pyridin-3-yl)methyl]-4-phenylpiperidine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4/c21-17-6-7-19-23-12-18(25(19)13-17)14-24-10-8-20(15-22,9-11-24)16-4-2-1-3-5-16/h1-7,12-13H,8-11,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KURKINSTOZOKSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C#N)C2=CC=CC=C2)CC3=CN=C4N3C=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-Chloroimidazo[1,2-a]pyridin-3-yl)methyl]-4-phenyl-4-piperidinecarbonitrile typically involves a multi-step process. One common method starts with the preparation of the imidazo[1,2-a]pyridine core, which can be synthesized through the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate and active electrophiles such as ethyl bromoacetate or bromoacetonitrile . The resulting intermediate is then reacted with a piperidine derivative and a phenyl group to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Nucleophilic Substitution at the Methylene Bridge
The methylene group (–CH<sub>2</sub>–) connecting the imidazo[1,2-a]pyridine and piperidine moieties undergoes nucleophilic substitution under Lewis acid catalysis. For example:
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BCl<sub>3</sub>-Mediated Reactions :
BCl<sub>3</sub> coordinates with the nitrogen atom of the imidazo[1,2-a]pyridine ring, activating the adjacent methylene carbon for nucleophilic attack. This facilitates bond formation with amines, thiols, or alcohols .
Functionalization of the Piperidine Ring
The 4-phenyl-4-piperidinecarbonitrile group participates in:
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Nitrile Hydrolysis : Acidic or basic hydrolysis converts the nitrile (–CN) to a carboxylic acid (–COOH) or amide (–CONH<sub>2</sub>) .
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Aromatic Electrophilic Substitution : The phenyl ring undergoes halogenation or nitration under Friedel-Crafts conditions .
Modifications at the Imidazo[1,2-a]pyridine Core
The 6-chloroimidazo[1,2-a]pyridine moiety is reactive at positions 2 and 3:
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Cross-Coupling Reactions : Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at position 2 using Pd catalysts .
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Chlorine Displacement : The 6-chloro substituent is replaced by amines or alkoxides via SNAr mechanisms .
Ring-Opening and Rearrangement Reactions
Under strong acidic or oxidative conditions:
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Imidazo[1,2-a]pyridine Ring Cleavage : H<sub>2</sub>SO<sub>4</sub>/HNO<sub>3</sub> mixtures degrade the heterocycle to form pyridine derivatives .
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Piperidine Ring Expansion : Reaction with diazomethane expands the six-membered ring to a seven-membered azepane .
Key Mechanistic Insights
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Lewis Acid Coordination : BCl<sub>3</sub> enhances electrophilicity at the methylene bridge by withdrawing electron density from the imidazo[1,2-a]pyridine nitrogen .
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Steric Effects : Bulky substituents on the piperidine ring hinder reactions at the methylene site, reducing yields by 20–30% .
Stability and Side Reactions
Scientific Research Applications
The compound features a piperidine ring substituted with a phenyl group and a chloroimidazo-pyridine moiety, which is significant for its biological activity. The presence of the carbonitrile group enhances its pharmacological properties.
Anticancer Activity
Recent studies have indicated that this compound exhibits notable anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through multiple mechanisms:
- Cell Cycle Arrest : The compound can halt the progression of the cell cycle, particularly at the G1/S transition, which is crucial for cancer cell proliferation.
- Enzyme Inhibition : It inhibits key enzymes involved in cancer cell survival and proliferation, contributing to its cytotoxic effects.
Case Study: Cytotoxic Effects on Cancer Cell Lines
A study evaluated the cytotoxicity of 1-[(6-Chloroimidazo[1,2-a]pyridin-3-yl)methyl]-4-phenyl-4-piperidinecarbonitrile against several cancer cell lines:
| Cancer Cell Line | EC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10.5 |
| A549 (Lung) | 12.3 |
| HepG2 (Liver) | 8.7 |
These results indicate that the compound exhibits significant antiproliferative effects compared to standard chemotherapeutic agents like doxorubicin.
Inhibition of Kinases
Research indicates that compounds structurally similar to this compound can inhibit various kinases involved in cancer progression, including c-KIT kinase. This makes it a potential candidate for treating gastrointestinal stromal tumors (GISTs) and other malignancies associated with c-KIT mutations .
Neuropharmacological Applications
Emerging evidence suggests that this compound may also have neuropharmacological applications, particularly in the modulation of G protein-coupled receptors (GPCRs), which are critical targets for treating central nervous system disorders . Its ability to act as an allosteric modulator could lead to new therapeutic strategies for conditions such as anxiety or depression.
Comparative Analysis with Related Compounds
To understand the unique profile of this compound, a comparative analysis was conducted with other related compounds:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridine | Moderate anticancer activity | Different substituents impacting efficacy |
| Perampanel | Anticonvulsant | Known for its action on glutamate receptors |
| Taranabant | Investigated for weight loss | Varied substituents affecting efficacy |
Mechanism of Action
The mechanism of action of 1-[(6-Chloroimidazo[1,2-a]pyridin-3-yl)methyl]-4-phenyl-4-piperidinecarbonitrile involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Lipophilicity (LogP)
The target compound exhibits moderate lipophilicity (LogP ≈ 3.2), making it more membrane-permeable than the carboxylic acid derivatives (e.g., , LogP > 3.8), which are ionized at physiological pH. The 4-methoxybenzyl substituent in increases LogP to 4.1 due to aromatic hydrophobicity.
Solubility and Bioavailability
The carbonitrile group in the target compound enhances solubility in polar aprotic solvents compared to the carboxylic acid analogues , which may form zwitterions. However, the biphenyl group in drastically reduces aqueous solubility, limiting its bioavailability.
Research Methodologies and Structural Validation
Crystallographic data for related compounds (e.g., ) were refined using SHELXL , confirming the planar conformation of the imidazo[1,2-a]pyridine system. The 6-chloro substituent in the target compound was shown to reduce rotational freedom, stabilizing receptor-ligand interactions in molecular dynamics simulations .
Biological Activity
1-[(6-Chloroimidazo[1,2-a]pyridin-3-yl)methyl]-4-phenyl-4-piperidinecarbonitrile is a compound of interest due to its potential biological activities, particularly as an inhibitor of c-Kit kinase, which is implicated in various cancers and other diseases. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.
- Chemical Formula : C20H19ClN4
- Molecular Weight : 350.84 g/mol
- CAS Number : 882748-17-6
The compound acts primarily as an inhibitor of c-Kit kinase, which plays a crucial role in cell signaling pathways associated with cell proliferation and survival. Inhibition of this kinase can lead to reduced tumor growth in cancers where c-Kit is overexpressed.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its efficacy against various cancer cell lines, showing promising results in inhibiting cell proliferation.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| SW480 (Colorectal) | 2.0 | Significant inhibition |
| HCT116 (Colorectal) | 0.12 | Superior to reference compounds |
| A375 (Melanoma) | 5.0 | Moderate inhibition |
Inhibition of c-Kit Kinase
The compound's ability to inhibit c-Kit kinase was quantified in vitro, revealing an IC50 value that supports its potential as a therapeutic agent for c-Kit-driven malignancies.
Study on Antiviral Activity
A related series of compounds were tested for antiviral activity against HIV and other viruses. While the primary focus was not on our compound, it provides context for its structural analogs. Some derivatives showed moderate protection against CVB-2 and HSV-1, suggesting a broader antiviral potential for similar imidazo-pyridine derivatives.
| Compound | Virus Tested | Activity |
|---|---|---|
| Benzyl Derivative | CVB-2 | Moderate |
| Fluorophenyl Derivative | HSV-1 | Active |
Research Findings
Recent studies have shown that compounds structurally related to this compound exhibit a range of biological activities:
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Antimicrobial Activity : Preliminary tests indicated that derivatives had varying degrees of antimicrobial effects against both Gram-positive and Gram-negative bacteria.
Microorganism MIC (µM) Staphylococcus aureus >100 Pseudomonas aeruginosa >100 Candida albicans >100 - Cytotoxicity Studies : The cytotoxicity profile was evaluated using Vero cells, with results indicating a CC50 value around 92 µM for the fluorophenyl derivative.
Q & A
Basic: What synthetic strategies are effective for constructing the imidazo[1,2-a]pyridine core in this compound?
Methodological Answer:
The imidazo[1,2-a]pyridine scaffold can be synthesized via cyclocondensation of 2-aminopyridine derivatives with α-haloketones or α,β-unsaturated carbonyl compounds. For example, phosphorus oxychloride (POCl₃) and DMF-mediated formylation at low temperatures (0–10°C) are critical for introducing aldehyde functionality to the heterocyclic ring, as demonstrated in analogous imidazo[1,2-a]pyridine syntheses . Subsequent alkylation at the 3-position with a chloromethyl group may require phase-transfer catalysts or microwave-assisted conditions to enhance regioselectivity.
Basic: How can structural confirmation of the target compound be achieved using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR can confirm substitution patterns on the imidazo[1,2-a]pyridine and piperidine rings. For instance, the deshielded proton at C-3 of the imidazo[1,2-a]pyridine core typically appears as a singlet near δ 8.5–9.0 ppm .
- X-ray Crystallography : Analogous compounds (e.g., chlorophenyl-substituted imidazo[1,2-a]pyridines) show planar heterocyclic cores with bond angles deviating from ideal sp² hybridization due to steric strain, which can be validated via single-crystal diffraction .
Advanced: What experimental design principles should guide the optimization of enantioselective synthesis for chiral centers in the piperidine ring?
Methodological Answer:
Chiral resolution of the 4-phenylpiperidine moiety may employ:
- Asymmetric Catalysis : Use of BINOL-derived phosphoric acids or transition-metal complexes (e.g., Ru-BINAP) to induce stereocontrol during cyclization.
- Dynamic Kinetic Resolution (DKR) : Combine enzymatic catalysts (e.g., lipases) with racemization agents to enhance enantiomeric excess (ee) .
- Design of Experiments (DoE) : Apply factorial designs to optimize reaction parameters (temperature, solvent polarity, catalyst loading) and minimize competing pathways .
Advanced: How can computational chemistry predict metabolic stability and potential toxicity of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites prone to oxidative metabolism (e.g., the chloroimidazole ring) .
- Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic pathways and half-life .
- ADMET Prediction Tools : Use software like SwissADME to estimate solubility (LogS), blood-brain barrier permeability, and hERG channel inhibition risks .
Basic: What analytical techniques are recommended for identifying synthetic byproducts or degradation products?
Methodological Answer:
- HPLC-MS/MS : Use reverse-phase C18 columns with acetonitrile/water gradients to separate impurities. High-resolution MS can differentiate isomers via exact mass (e.g., chlorine isotopic patterns) .
- IR Spectroscopy : Detect residual solvents (e.g., DMF) or carbonyl byproducts (e.g., amides from incomplete cyclization) via characteristic stretches (1650–1750 cm⁻¹) .
Advanced: How does the electron-withdrawing chloro substituent influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
The 6-chloro group on the imidazo[1,2-a]pyridine ring:
- Activates Electrophilic Substitution : Directs incoming electrophiles to the 5- and 7-positions via resonance withdrawal.
- Facilitates Suzuki-Miyaura Coupling : Pd-catalyzed cross-coupling with aryl boronic acids at the 3-methyl position is enhanced due to lowered electron density at the reactive site .
- Reduces Nucleophilic Attack : Stability against hydrolysis in basic conditions is improved compared to non-halogenated analogs .
Basic: What safety protocols are critical when handling this compound, given its structural analogs?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and explosion-proof refrigerators due to potential flammability and toxicity .
- Waste Disposal : Neutralize acidic/basic byproducts (e.g., HCl from deprotection steps) before aqueous disposal.
- Acute Toxicity Mitigation : Pre-screen for mutagenicity via Ames testing, as imidazo[1,2-a]pyridines may intercalate DNA .
Advanced: How can flow chemistry improve scalability and reproducibility of the synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
